molecular formula C8H12N2 B13512065 1-methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole

1-methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole

Cat. No.: B13512065
M. Wt: 136.19 g/mol
InChI Key: OXGTWEBSBXDEFQ-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at position 1 and a 2-methylprop-1-en-1-yl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole can be achieved through various methods. One common approach involves the reaction of 1-methylpyrazole with 2-methylprop-1-en-1-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom at position 4 of the pyrazole ring attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halides, acids, or bases under appropriate conditions.

Major Products Formed:

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methyl-3-(2-methylprop-1-en-1-yl)-1H-pyrazole
  • 1-Methyl-5-(2-methylprop-1-en-1-yl)-1H-pyrazole
  • 1-Methyl-4-(2-methylprop-1-en-1-yl)-1H-imidazole

Uniqueness: 1-Methyl-4-(2-methylprop-1-en-1-yl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

1-methyl-4-(2-methylprop-1-enyl)pyrazole

InChI

InChI=1S/C8H12N2/c1-7(2)4-8-5-9-10(3)6-8/h4-6H,1-3H3

InChI Key

OXGTWEBSBXDEFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CN(N=C1)C)C

Origin of Product

United States

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